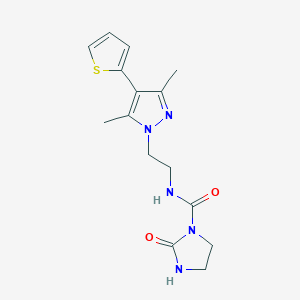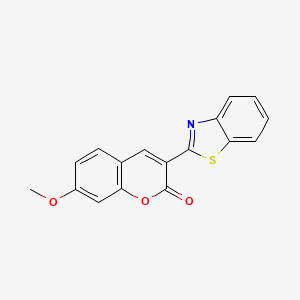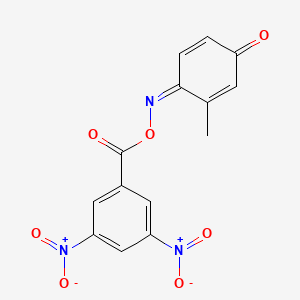
(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone is a synthetic organic compound characterized by its complex structure, which includes a dinitrobenzoyl group and a cyclohexa-2,5-dienone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone typically involves multiple steps:
Formation of the Dinitrobenzoyl Intermediate: The starting material, 3,5-dinitrobenzoic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Cyclohexa-2,5-dienone Formation: A cyclohexa-2,5-dienone derivative is synthesized separately, often through the oxidation of a suitable precursor such as 3-methylcyclohexanone using an oxidizing agent like potassium permanganate (KMnO₄).
Coupling Reaction: The dinitrobenzoyl chloride is then reacted with the cyclohexa-2,5-dienone derivative in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dienone core, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH₃) in methanol, sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone can be used as a building block for more complex molecules
Biology and Medicine
The compound’s derivatives, particularly those with amino groups, have potential applications in medicinal chemistry. These derivatives can act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In materials science, the compound can be used in the development of novel polymers and resins. Its unique structure can impart desirable properties such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular responses.
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzoic Acid: Shares the dinitrobenzoyl group but lacks the cyclohexa-2,5-dienone core.
4-Nitrobenzoyl Chloride: Similar in having a nitrobenzoyl group but with fewer nitro groups and a different core structure.
Cyclohexa-2,5-dienone Derivatives: Compounds with similar cyclohexa-2,5-dienone cores but different substituents.
Uniqueness
(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone is unique due to the combination of its dinitrobenzoyl group and cyclohexa-2,5-dienone core. This combination provides a distinct set of reactive sites and chemical properties, making it versatile for various applications in synthesis, research, and industry.
属性
IUPAC Name |
[(Z)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7/c1-8-4-12(18)2-3-13(8)15-24-14(19)9-5-10(16(20)21)7-11(6-9)17(22)23/h2-7H,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWUNAKUYIQIGL-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N/OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)
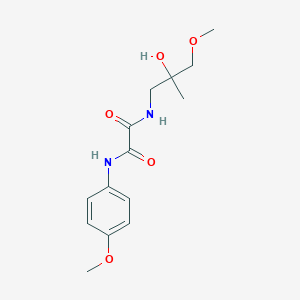
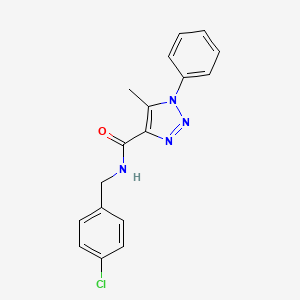
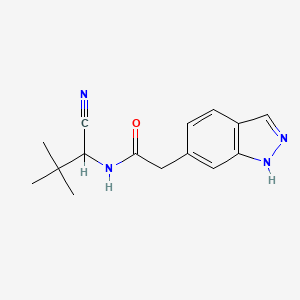
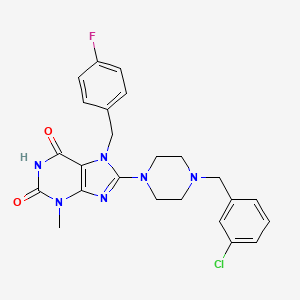
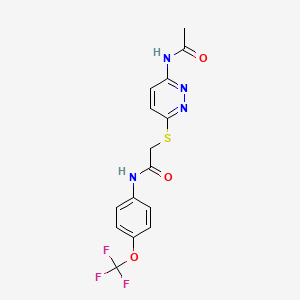
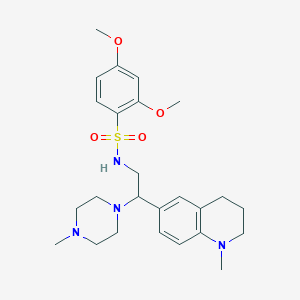
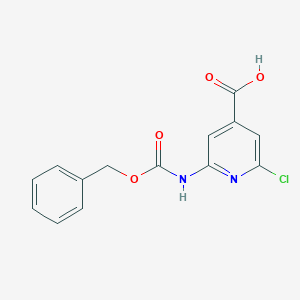
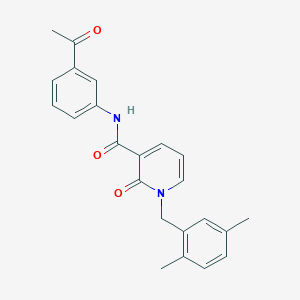
![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)
![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)
![1-(2-methylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)
